Dihomo-gamma-linolenic acid

Beschreibung

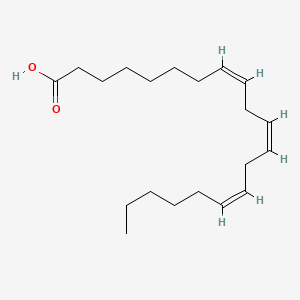

Dihomo-gamma-linolenic acid (DGLA; 20:3n-6) is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) derived from gamma-linolenic acid (GLA; 18:3n-6) via elongation. It serves as a precursor to arachidonic acid (ARA; 20:4n-6) through the action of delta-5 desaturase and plays a critical role in eicosanoid biosynthesis . DGLA is endogenously synthesized in humans but is also obtained from dietary sources such as fungal oils (Thamnidium elegans, Mortierella alpina) and borage seed oil .

DGLA exhibits anti-inflammatory, antiproliferative, and antithrombotic properties. It is metabolized to prostaglandin E1 (PGE1), a potent anti-inflammatory eicosanoid, and competes with ARA for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, modulating the production of pro-inflammatory mediators . Clinical studies link low circulating DGLA levels to increased mortality in cardiovascular diseases and rheumatoid arthritis .

Eigenschaften

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912351 | |

| Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1783-84-2 | |

| Record name | Dihomo-γ-linolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Homolinolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,Z,Z)-icosatri-8,11,14-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALEUTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC398RK06S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Dihomo-gamma-Linolensäure kann durch Elongation von Gamma-Linolensäure mit einem effizienten Enzym synthetisiert werden, das nicht durch diätetische Hemmung beeinträchtigt wird . Industrielle Herstellungsverfahren umfassen die Verwendung von kultivierten Pilzen oder die endogene Umwandlung aus Gamma-Linolensäure-reichen Pflanzenölen . Einfache Probenvorbereitungsmethoden wie Proteincrash und Flüssig-Flüssig-Extraktion werden ebenfalls für die Quantifizierung von mehrfach ungesättigten Omega-Fettsäuren, einschließlich Dihomo-gamma-Linolensäure, bewertet .

Analyse Chemischer Reaktionen

Dihomo-gamma-Linolensäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion . Zu den Eikosanoid-Metaboliten der Dihomo-gamma-Linolensäure gehören die Thromboxane und Prostaglandine der Serie 1 über den COX-1- und COX-2-Weg . Ein 15-Hydroxyl-Derivat der Dihomo-gamma-Linolensäure blockiert die Umwandlung von Arachidonsäure in Leukotriene, was entzündungshemmende Wirkungen erzielt . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen die Verwendung von Cyclooxygenase- und Lipoxygenase-Enzymen . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Prostaglandin E1 und Prostaglandine der Serie 3 .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Dihomo-gamma-Linolensäure entfaltet seine Wirkungen durch die Synthese von Prostaglandin E1 und Prostaglandinen der Serie 3. Sie dient als Vorläufer bei der Synthese von Eicosapentaensäure, die ein Vorläufer von Prostaglandinen der Serie 3, Leukotrienen der Serie 5 und Thromboxanen der Serie 3 ist. Diese Eikosanoiden haben antithrombotische, entzündungshemmende und antiatherogene Eigenschaften. Prostaglandin E1 hemmt die Thrombozytenaggregation und hat eine vasodilatierende Wirkung. Die Hemmung der Leukotrienbiosynthese und der PKC-abhängigen Signaltransduktion sind wahrscheinliche Mechanismen, durch die Dihomo-gamma-Linolensäure entzündungshemmende und antiproliferative Reaktionen ausübt.

Wirkmechanismus

Dihomo-gamma-linolenic acid exerts its effects through the synthesis of prostaglandin E1 and series-3 prostaglandins . It serves as a precursor in the synthesis of eicosapentaenoic acid, which is a precursor of series-3 prostaglandins, series-5 leukotrienes, and series-3 thromboxanes . These eicosanoids have anti-thrombogenic, anti-inflammatory, and anti-atherogenic properties . Prostaglandin E1 inhibits platelet aggregation and has a vasodilation action . The inhibitions of leukotriene biosynthesis and PKC-dependent signal transduction are probable mechanisms by which this compound exerts anti-inflammatory and anti-proliferative responses .

Vergleich Mit ähnlichen Verbindungen

Gamma-Linolenic Acid (GLA; 18:3n-6)

- Structure : An 18-carbon omega-6 PUFA with three double bonds.

- Metabolism: GLA is elongated to DGLA in humans.

- GLA-derived DGLA suppresses prostate cancer cell proliferation and migration in vitro, comparable to fungal lipid derivatives .

Arachidonic Acid (ARA; 20:4n-6)

- Structure : A 20-carbon omega-6 PUFA with four double bonds.

- Metabolism: Derived from DGLA via delta-5 desaturase. ARA is a precursor to pro-inflammatory eicosanoids (PGE2, leukotrienes) and thromboxanes .

- Functional Differences: Pro-Inflammatory vs. Anti-Inflammatory: ARA promotes PGE2 synthesis, which exacerbates inflammation and synovial cell proliferation in rheumatoid arthritis. In contrast, DGLA increases PGE1, which inhibits cell growth and elevates cAMP levels, countering ARA-driven pathways . Cancer Proliferation: ARA is associated with breast cancer cell proliferation (e.g., HER2+ BT474 cells), while DGLA shows antiproliferative effects in prostate and synovial cancer models .

Eicosapentaenoic Acid (EPA; 20:5n-3) and Docosahexaenoic Acid (DHA; 22:6n-3)

- Structure : Omega-3 PUFAs with anti-inflammatory properties.

- Functional Comparison: EPA/DHA inhibit ARA metabolism, reducing pro-inflammatory eicosanoids. DGLA shares this inhibitory role but operates within the omega-6 pathway . DGLA and EPA both improve insulin sensitivity, but DGLA uniquely enhances PGE1 synthesis without competing with omega-3 pathways .

Comparative Data Table

Key Research Findings

Anticancer Activity :

- Anti-Inflammatory Mechanisms: DGLA suppresses interleukin-1β-stimulated synovial cell proliferation by increasing PGE1 (25.2 ng/mL vs. control) and cAMP (17.8 pmoles vs. 2.1 pmoles in ARA-treated cells) . DGLA inhibits 5-lipoxygenase in human leukocytes, reducing leukotriene synthesis by 70% .

Cardiometabolic Effects :

Clinical and Therapeutic Implications

- Rheumatoid Arthritis : DGLA-enriched oils reduce joint inflammation and pain in clinical trials, outperforming placebo (p < 0.05) .

- Cardiovascular Health: DGLA/ARA ratio is a prognostic marker in heart failure; lower ratios predict higher mortality (p < 0.001) .

- Nutritional Supplementation : Oral DGLA increases serum levels by 2.5-fold in healthy adults, demonstrating bioavailability without significant side effects .

Biologische Aktivität

Dihomo-gamma-linolenic acid (DGLA), an n-6 polyunsaturated fatty acid (PUFA), is recognized for its significant role in various biological processes, particularly in the synthesis of eicosanoids. This article delves into the biological activity of DGLA, highlighting its metabolic pathways, clinical implications, and potential therapeutic applications.

Overview of DGLA

DGLA (C20:3 n-6) is primarily derived from gamma-linolenic acid (GLA) through the action of delta-6-desaturase. It serves as a precursor for the synthesis of biologically active eicosanoids, including prostaglandins and thromboxanes, which play crucial roles in inflammation and immune responses .

Metabolic Pathways

DGLA can be metabolized through two main pathways:

- Cyclooxygenase (COX) Pathway :

- Lipoxygenase (LOX) Pathway :

The balance between DGLA and arachidonic acid (ARA) is critical; while ARA is associated with pro-inflammatory mediators, DGLA tends to lead to anti-inflammatory outcomes .

Biological Activities

DGLA has been linked to various biological activities, including:

- Anti-inflammatory Effects : DGLA and its metabolites can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Vasodilation : Prostaglandin E1 derived from DGLA contributes to vasodilation, which can lower blood pressure and improve blood flow .

- Anti-thrombotic Properties : The metabolites of DGLA help prevent platelet aggregation, reducing the risk of thrombosis .

Clinical Implications

Research has indicated that DGLA may have therapeutic potential in several conditions:

- Rheumatoid Arthritis : Supplementation with GLA has been shown to increase DGLA levels in immune cells, potentially alleviating symptoms associated with rheumatoid arthritis .

- Atopic Dermatitis : DGLA's anti-inflammatory properties may benefit patients suffering from atopic dermatitis by modulating immune responses .

- Cardiovascular Health : Due to its vasodilatory and anti-thrombotic effects, DGLA may play a role in cardiovascular disease prevention .

Case Studies and Research Findings

Several studies have explored the effects of DGLA supplementation:

| Study | Findings |

|---|---|

| Nakamura et al. (1993) | Demonstrated anti-inflammatory effects of DGLA in clinical settings. |

| Smith et al. (1989) | Highlighted the anti-thrombotic properties of DGLA-derived eicosanoids. |

| Taki et al. (1993) | Investigated the role of DGLA in allergic responses, suggesting potential therapeutic applications. |

Q & A

Advanced Research Question

- Pro-inflammatory : DGLA elongates to AA, a precursor for pro-inflammatory eicosanoids .

- Anti-inflammatory : DGLA-derived PGE1 suppresses synovial cell proliferation and NADPH oxidase activity .

Resolution strategies: - Context-specific analysis (e.g., cell type, COX-1/COX-2 ratio).

- Simultaneous measurement of DGLA metabolites (e.g., PGE1, 15-HETrE) .

How is DGLA’s fat-reducing effect studied in C. elegans, and what pathways are involved?

Advanced Research Question

DGLA reduces fat content in C. elegans via peroxisomal β-oxidation, independent of omega-3 pathways. Methods:

- Treat worms with DGLA (50–100 µM).

- Quantify fat stores using Nile Red staining.

- Validate with RNAi knockdown of acs-1 (acyl-CoA synthetase) or daf-2 (insulin signaling) .

What biomarkers correlate with DGLA in metabolic syndrome studies?

Basic Research Question

- Plasma DGLA/Deoxycholic Acid Ratio : Linked to obesity-related metabolic dysfunction .

- LA/DGLA Ratio : Reflects Δ6-desaturase activity and inflammation risk .

Analytical tools: - Lipidomics platforms (e.g., UPLC-QTOF-MS) .

How do DGLA and AA compete in lipid membrane incorporation?

Basic Research Question

DGLA’s three double bonds (8Z,11Z,14Z) increase membrane fluidity compared to AA. Methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.